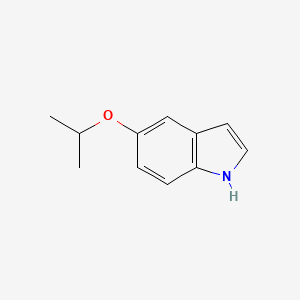5-Isopropoxy-1H-indole
CAS No.: 396091-50-2
Cat. No.: VC3747094
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 396091-50-2 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 5-propan-2-yloxy-1H-indole |
| Standard InChI | InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 |
| Standard InChI Key | VKHXUUUFVWIWHH-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC2=C(C=C1)NC=C2 |
| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)NC=C2 |
Introduction
Chemical Properties and Structure
Molecular Structure
5-Isopropoxy-1H-indole consists of an indole core with an isopropoxy functional group attached at the 5-position. The indole nucleus contains a nitrogen atom at position 1, which is part of the pyrrole ring. The isopropoxy group consists of an oxygen atom bonded to a carbon in the indole ring and to an isopropyl group (CH(CH₃)₂).
Molecular Formula and Weight
The molecular formula of 5-Isopropoxy-1H-indole is C₁₁H₁₃NO, indicating it contains 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom . The compound has a molecular weight of 175.23 g/mol . This relatively low molecular weight contributes to its potential utility in drug development, as it provides room for further structural modifications while potentially maintaining favorable pharmacokinetic properties.
Structural Representation
The structure of 5-Isopropoxy-1H-indole can be represented using standard chemical notation. The indole core consists of fused benzene and pyrrole rings, with the isopropoxy group attached to the benzene portion at position 5. The nitrogen atom in the pyrrole ring has a hydrogen attached to it, as indicated by the "1H" in the compound name.
Chemical Identifiers
Table 1: Chemical Identifiers for 5-Isopropoxy-1H-indole
| Identifier Type | Value |
|---|---|
| Common Name | 5-Isopropoxy-1H-indole |
| Synonyms | 5-(propan-2-yloxy)-1H-indole, 5-(1-Methylethoxy)-1H-indole, 1H-Indole,5-(1-methylethoxy)-(9CI) |
| CAS Number | 396091-50-2 |
| InChI | InChI=1/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 |
| Molecular Formula | C₁₁H₁₃NO |
Physical Properties
Appearance and State
While specific information about the appearance of 5-Isopropoxy-1H-indole is limited in the provided search results, many indole derivatives are typically solid at room temperature, often appearing as crystalline powders with colors ranging from white to off-white or pale yellow.
Thermophysical Properties
5-Isopropoxy-1H-indole exhibits specific thermophysical properties that are important for its handling, storage, and applications. These properties include:
These physical parameters indicate that the compound is a relatively stable solid at room temperature with a high boiling point and low vapor pressure, suggesting limited volatility under normal conditions.
Applications and Biological Activity
Chemical Building Block
5-Isopropoxy-1H-indole serves as an important building block for the synthesis of more complex molecules. One such derivative is ethyl 5-isopropoxy-1H-indole-2-carboxylate (CAS 1255147-70-6), which has an additional carboxylic ester group at the 2-position. Such derivatives may have enhanced or altered biological properties compared to the parent compound.
Research Applications
Given the presence of information about this compound in chemical databases and literature, it is likely used in research settings for studying structure-activity relationships of indole derivatives, developing new synthetic methodologies, and exploring potential applications in medicinal chemistry and materials science.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 5-Isopropoxy-1H-indole exist, including:
-
5-isopropoxy-2-methyl-1H-indole (CAS 1134334-84-1): This compound has an additional methyl group at the 2-position and a molecular weight of 189.25 g/mol .
-
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA): This analog contains a methoxy group instead of an isopropoxy group at the 5-position and has a carboxylic acid functionality at the 2-position. It has been studied for its potential neuroprotective properties in the context of stroke .
-
Ethyl 5-isopropoxy-1H-indole-2-carboxylate (CAS 1255147-70-6): This derivative has an ethyl carboxylate group at the 2-position while maintaining the isopropoxy group at the 5-position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume